molecular formula C8H4Br2N2O2 B1360804 4,6-Dibromo-1H-indazole-3-carboxylic acid CAS No. 885518-30-9

4,6-Dibromo-1H-indazole-3-carboxylic acid

Cat. No. B1360804
M. Wt: 319.94 g/mol
InChI Key: IRPZPQUTXGHQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Br2N2O2 . It has an average mass of 319.938 Da and a monoisotopic mass of 317.863922 Da . It may be used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of indazole derivatives, including 4,6-Dibromo-1H-indazole-3-carboxylic acid, has been a subject of research . For instance, indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-1H-indazole-3-carboxylic acid consists of 8 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 319.94 g/mol.


Chemical Reactions Analysis

Indazole derivatives have been synthesized and evaluated for various activities . For example, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Scientific Research Applications

Chemical Derivatives and Biological Activity

Research into indazole derivatives, such as 4,6-Dibromo-1H-indazole-3-carboxylic acid, has led to the development of compounds with significant biological activities. These derivatives have been studied for their potential in various therapeutic applications due to their structural uniqueness and biological relevance. For example, Patel et al. (2012) synthesized a series of N-1-substituted indazole-3-carboxamide derivatives, evaluating them as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which showed promising results in preclinical models for protective actions against diabetes-induced conditions. Similarly, McCoull et al. (2017) identified indazole-6-phenylcyclopropylcarboxylic acid derivatives as selective GPR120 agonists with potential efficacy in diabetes treatment, highlighting the versatility of indazole derivatives in medicinal chemistry (Patel et al., 2012; McCoull et al., 2017).

Antispermatogenic Properties

Indazole derivatives have been extensively studied for their antispermatogenic properties, providing insights into male contraceptive research. Tash et al. (2008) reported on gamendazole, an indazole carboxylic acid analogue, which achieved complete infertility in male rats with a single oral dose, showcasing the potential of indazole derivatives in developing nonhormonal male contraceptives. This finding is supported by numerous studies on similar compounds, indicating a consistent antispermatogenic effect across various indazole derivatives (Tash et al., 2008).

Pharmacokinetic Studies

Pharmacokinetic properties of indazole derivatives, including those similar to 4,6-Dibromo-1H-indazole-3-carboxylic acid, have been a focus of clinical research. Gatzemeier et al. (1991) conducted studies on lonidamine, another indazole derivative, to understand its pharmacokinetic behavior in patients with non-small-cell lung cancer. These studies are crucial for determining the dosage, efficacy, and safety of indazole-based medications in therapeutic settings (Gatzemeier et al., 1991).

properties

IUPAC Name

4,6-dibromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZPQUTXGHQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646115
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-1H-indazole-3-carboxylic acid

CAS RN

885518-30-9
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.